molecular formula C8H12N4O2S B13846831 N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide CAS No. 677752-76-0

N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide

Cat. No.: B13846831
CAS No.: 677752-76-0
M. Wt: 228.27 g/mol
InChI Key: PHGLERICZJOLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide is a complex organic compound with the molecular formula C18H25N3O5S2 It is known for its unique chemical structure, which includes a methanesulfonamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methanesulfonamide with an appropriate aromatic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-amino-N’-[4-(methanesulfonamido)phenyl]methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

677752-76-0

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

N-amino-N'-[4-(methanesulfonamido)phenyl]methanimidamide

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-8-4-2-7(3-5-8)10-6-11-9/h2-6,12H,9H2,1H3,(H,10,11)

InChI Key

PHGLERICZJOLEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N=CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.